(1Z,3E)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)imino]prop-1-en-1-ol
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Overview
Description
(1Z,3E)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)imino]prop-1-en-1-ol is an organic compound that features a chlorophenyl group and a dimethylphenyl group connected through an imino and enol linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,3E)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)imino]prop-1-en-1-ol typically involves the following steps:
Formation of the Imino Group: This can be achieved by reacting 4-chlorobenzaldehyde with 3,4-dimethylaniline under acidic or basic conditions to form the imine intermediate.
Enol Formation: The imine intermediate is then subjected to enolization, which can be facilitated by using a base such as sodium hydroxide or potassium tert-butoxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction of the imino group can lead to the formation of amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Biological Studies: Used in studies to understand its interaction with biological molecules.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Chemical Industry: Used as a precursor or intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of (1Z,3E)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)imino]prop-1-en-1-ol would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(1Z,3E)-1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)imino]prop-1-en-1-ol: Similar structure with a bromine atom instead of chlorine.
(1Z,3E)-1-(4-fluorophenyl)-3-[(3,4-dimethylphenyl)imino]prop-1-en-1-ol: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of (1Z,3E)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)imino]prop-1-en-1-ol lies in its specific substituents, which can influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C17H16ClNO |
---|---|
Molecular Weight |
285.8 g/mol |
IUPAC Name |
(Z)-1-(4-chlorophenyl)-3-(3,4-dimethylanilino)prop-2-en-1-one |
InChI |
InChI=1S/C17H16ClNO/c1-12-3-8-16(11-13(12)2)19-10-9-17(20)14-4-6-15(18)7-5-14/h3-11,19H,1-2H3/b10-9- |
InChI Key |
OHUKYTKMVJBLAB-KTKRTIGZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C\C(=O)C2=CC=C(C=C2)Cl)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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